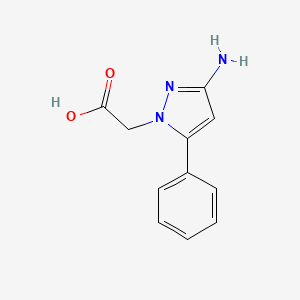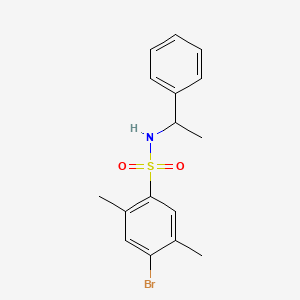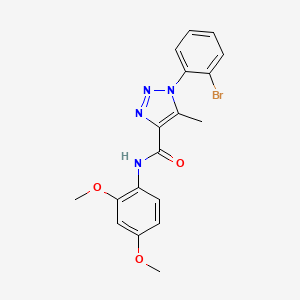
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid” is a compound with the CAS Number: 890014-48-9 . It has a molecular weight of 217.23 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s worth noting that imidazole, a similar heterocyclic compound, was first synthesized using glyoxal and ammonia . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The compound has the IUPAC name (5-amino-3-phenyl-1H-pyrazol-1-yl)acetic acid . Its InChI Code is 1S/C11H11N3O2/c12-10-6-9 (8-4-2-1-3-5-8)13-14 (10)7-11 (15)16/h1-6H,7,12H2, (H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder with a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity
Pyrazole derivatives have been recognized for their antimicrobial properties. They are often synthesized and tested against a variety of microbial strains. For instance, triazole and pyrazole compounds containing thiazole analogues have shown significant growth inhibitory activity against various microbes . The compound could potentially be synthesized and evaluated for its antimicrobial efficacy, contributing to the development of new antimicrobial agents.
Anticancer Research
In pharmacology, pyrazole derivatives are explored for their anticancer activities. Molecular docking studies have been conducted to understand the interactions of these compounds with various enzymes and receptors involved in cancer progression . The structural features of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could be investigated to assess its potential as an anticancer agent.
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial effects. Some derivatives have shown superior activity compared to standard drugs in in vitro and in vivo studies . Research into the antileishmanial and antimalarial potential of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid could lead to the development of new treatments for these diseases.
Agricultural Chemistry
In the agricultural sector, pyrazole derivatives are used to develop new agrochemicals. They can act as growth regulators, herbicides, or insecticides. The specific applications of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in agriculture could involve its incorporation into formulations aimed at improving crop yield and protection .
Biochemical Research
Pyrazole derivatives play a significant role in biochemistry, often serving as building blocks for synthesizing compounds with various biological activities. The biochemical applications of this compound could include its use in enzyme inhibition studies or as a precursor for synthesizing biologically active molecules .
Environmental Science
In environmental science, pyrazole derivatives could be used to develop sensors or indicators for environmental monitoring. Their chemical properties may allow them to interact with pollutants or toxins, enabling detection and measurement. The application of 2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid in environmental assays could be an area of interest for researchers .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-amino-5-phenylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10-6-9(8-4-2-1-3-5-8)14(13-10)7-11(15)16/h1-6H,7H2,(H2,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZKPGZSMQKKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-5-phenyl-1H-pyrazol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride](/img/structure/B2868192.png)
![5-amino-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2868195.png)

![(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2868199.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2868200.png)

![2-fluoro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2868202.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)

![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)